N-(3-aminophenyl)-2-furamide
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Overview
Description
N-(3-aminophenyl)-2-furamide is an organic compound that features an amide group attached to a furan ring and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-2-furamide typically involves the reaction of 3-aminophenylamine with 2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also help in monitoring the reaction progress and optimizing the reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminophenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, which typically target the amide group.
Substitution: Electrophilic substitution reactions can occur on the furan ring, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination of the furan ring.
Major Products:
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated furamides or nitrofuramides.
Scientific Research Applications
N-(3-aminophenyl)-2-furamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also act as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-(3-aminophenyl)-2-furamide exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The aminophenyl group allows for hydrogen bonding and electrostatic interactions, while the furan ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
N-(2-aminophenyl)-2-furamide: Similar structure but with the amino group in the ortho position.
N-(4-aminophenyl)-2-furamide: Similar structure but with the amino group in the para position.
N-(3-aminophenyl)pyridine-2-carboxamide: Contains a pyridine ring instead of a furan ring.
Uniqueness: N-(3-aminophenyl)-2-furamide is unique due to the specific positioning of the amino group on the phenyl ring and the presence of the furan ring. This combination of functional groups allows for unique reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(3-aminophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCIKRMVVUFNGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352212 |
Source
|
Record name | N-(3-aminophenyl)-2-furamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247109-35-9 |
Source
|
Record name | N-(3-Aminophenyl)-2-furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247109-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-aminophenyl)-2-furamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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